molecular formula C10H12F3N3 B1490922 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 1857963-02-0

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1490922
CAS No.: 1857963-02-0
M. Wt: 231.22 g/mol
InChI Key: MKFDGQQTFATWIN-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, particularly Na_v1.7 and Na_v1.8, which are crucial for pain signaling pathways . The compound’s interaction with these channels involves binding to specific sites, leading to inhibition of sodium ion flow, thereby modulating pain perception.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to alter the activity of sodium channels in neuronal cells, which can impact neurotransmission and pain signaling . Additionally, it may affect the expression of genes involved in inflammatory responses, further modulating cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the voltage-gated sodium channels Na_v1.7 and Na_v1.8, inhibiting their activity and reducing sodium ion influx . This inhibition leads to decreased neuronal excitability and pain transmission. Furthermore, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neuronal activity and pain modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium channel activity, reducing pain perception without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and altered cellular metabolism have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of various metabolites, which may have distinct biological activities

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it may interact with cellular transporters that facilitate its uptake and distribution within different tissues, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with sodium channels and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-aminopyridine with a trifluoromethyl-substituted pyrrolidine under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties

Properties

IUPAC Name

6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFDGQQTFATWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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